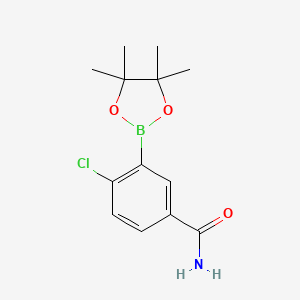

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

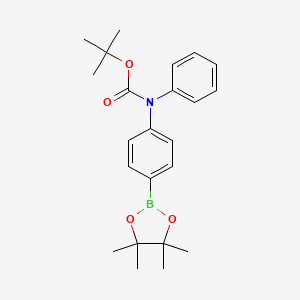

“4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound. It is related to a second-generation BTK inhibitor Acalabrutinib intermediate .

Synthesis Analysis

The synthesis of similar compounds often involves the use of reagents like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This reagent is known for its role in the borylation of the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Molecular Structure Analysis

The molecular structure of “4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is represented by the molecular formula C18H21BN2O3 .

Chemical Reactions Analysis

In chemical reactions, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is known to participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they are often solid at room temperature . The compound “4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” has a molecular weight of 324.18 .

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions , which are pivotal in the synthesis of various biaryl compounds. The boronic ester group in the molecule acts as a nucleophile, coupling with aryl halides in the presence of a palladium catalyst. This reaction is highly valued for its ability to form carbon-carbon bonds in the creation of pharmaceuticals, agrochemicals, and organic materials.

Wirkmechanismus

Target of Action

Boronic acids and their esters, such as pinacol ester, are often used in suzuki-miyaura coupling reactions . This suggests that the compound may target specific enzymes or proteins involved in these reactions.

Mode of Action

The compound likely interacts with its targets through a process known as borylation . This involves the addition of a boron atom to a molecule, which can significantly alter its chemical properties and reactivity. The compound’s boronic acid pinacol ester group is particularly suited for this type of reaction .

Biochemical Pathways

Given its potential role in suzuki-miyaura coupling reactions, it may influence pathways involving the synthesis of biaryl compounds .

Pharmacokinetics

It’s important to note that the susceptibility of phenylboronic pinacol esters to hydrolysis is significantly accelerated at physiological ph . This could potentially impact the compound’s bioavailability and stability in vivo.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its specific targets and the biochemical pathways it influences. Given its potential role in Suzuki-Miyaura coupling reactions, it may facilitate the synthesis of biaryl compounds, which are common structural motifs in many biologically active compounds .

Action Environment

Environmental factors, such as pH, can significantly influence the action, efficacy, and stability of this compound. As mentioned earlier, the compound’s susceptibility to hydrolysis is significantly accelerated at physiological pH . This suggests that the compound’s activity may be highly dependent on the pH of its environment.

Eigenschaften

IUPAC Name |

4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClNO3/c1-12(2)13(3,4)19-14(18-12)9-7-8(11(16)17)5-6-10(9)15/h5-7H,1-4H3,(H2,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSCAMMTKWUFJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682224 |

Source

|

| Record name | 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

CAS RN |

1242422-55-4 |

Source

|

| Record name | 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B595149.png)

![3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595155.png)

![3-Bromo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B595163.png)